molecular formula C6H5ClN2 B593178 2-Chloro-4-ethenylpyrimidine CAS No. 131467-02-2

2-Chloro-4-ethenylpyrimidine

Cat. No. B593178
M. Wt: 140.57
InChI Key: DYNFGCFGPTZBMR-UHFFFAOYSA-N
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Description

2-Chloro-4-ethenylpyrimidine is a chemical compound with the CAS Number: 131467-02-2 . It has a molecular weight of 140.57 and its IUPAC name is 2-chloro-4-vinylpyrimidine . The compound is in liquid form .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-4-ethenylpyrimidine are not available, pyrimidines in general have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

2-Chloro-4-ethenylpyrimidine is a liquid at room temperature . The storage temperature is -10 degrees Celsius .

Scientific Research Applications

Applications in Antimicrobial Research

2-Chloro-4-ethenylpyrimidine and its derivatives have been explored for their potential antimicrobial properties. El-kerdawy et al. (1990) synthesized certain mercapto- and aminopyrimidine derivatives, showcasing their in vitro antimicrobial activity against pathogenic microorganisms, with some exhibiting significant activity El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990.

Applications in Antimalarial Research

Research on pyrimidine derivatives, closely related to 2-Chloro-4-ethenylpyrimidine, has shown notable antimalarial activity. Ress et al. (1976) discovered that certain novel derivatives of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine exhibited promising activity against Plasmodium berghei in mice Ress, Sy, Winkley, & Russell-Tutty, 1976.

Applications in Crystal Structure Analysis

Balasubramani et al. (2007) conducted crystal structure analysis of pyrimethaminium benzenesulfonate monohydrate, revealing intricate hydrogen-bonded bimolecular ring motifs in the structures. These studies are crucial in understanding the chemical properties and potential applications of these compounds Balasubramani, Muthiah, & Lynch, 2007.

Applications in Bioactive Compound Studies

Stevens et al. (1997) synthesized triazenyl-substituted pyrimethamine derivatives, investigating their selective activity against Pneumocystis carinii dihydrofolate reductase. These studies provide insight into designing more effective therapeutic agents targeting specific pathogens Stevens, Phillip, Rathbone, O’Shea, Queener, Schwalbe, & Lambert, 1997.

Safety And Hazards

The compound is classified as dangerous with hazard statements H227, H302, H314, H318 . Precautionary statements include P210, P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P370+P378, P403+P235, P405, P501 .

Future Directions

While specific future directions for 2-Chloro-4-ethenylpyrimidine are not available, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . The detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloro-4-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2/c1-2-5-3-4-8-6(7)9-5/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNFGCFGPTZBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-ethenylpyrimidine

CAS RN

131467-02-2
Record name 2-chloro-4-ethenylpyrimidine
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Synthesis routes and methods I

Procedure details

To a mixture of 2,4-dichloropyrimidine (4.4 g, 29.5 mmol), potassium vinyltrifluoroborate (4.58 g, 32.5 mmol), PdCl2(dppf)-CH2Cl2 (1.21 g, 1.48 mmol) and triethylamine (4.12 mL, 29.5 mmol) in nPrOH (148 mL) was purged with nitrogen for 15 min, heated to 100° C. for 5 h, and then cooled to room temperature. The mixture was treated with water and extracted with EtOAc (×3). The combined organics were washed with brine, dried (sodium sulfate), filtered and concentrated, and purified by flash chromotography to afford 2-chloro-4-ethenylpyrimidine as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 8.56 (d, J=5.1, 1H), 7.21 (d, J=5.1, 1H), 6.70 (dd, J=10.6, 17.4, 1H), 6.57-6.51 (m, 1H), 5.79 (dd, J=0.8, 10.6, 1H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,4-dichloropyrimidine (4.4 g, 29.5 mmol), potassium vinyltrifluoroborate (4.58 g, 32.5 mmol), PdCl2 (dppf)-CH2Cl2 (1.21 g, 1.48 mmol) and triethylamine (4.12 mL, 29.5 mmol) in nPrOH (148 mL) was purged with nitrogen for 15 min, heated to 100° C. for 5 h, and cooled to room temperature. The mixture was treated with water and extracted with EtOAc (×3). The combined organics were washed with brine, dried (sodium sulfate), concentrated, and purified by flash chromotography to afford 2-chloro-4-ethenylpyrimidine as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 8.56 (d, J=5.1, 1H), 7.21 (d, J=5.1, 1H), 6.70 (dd, J=10.6, 17.4, 1H), 6.57-6.51 (m, 1H), 5.79 (dd, J=0.8, 10.6, 1H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.58 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 (dppf)-CH2Cl2
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
solvent
Reaction Step One

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